molecular formula C10H10F2O2 B3086742 1-(4-(difluoromethoxy)-3-methylphenyl)ethanone CAS No. 116400-19-2

1-(4-(difluoromethoxy)-3-methylphenyl)ethanone

Cat. No.: B3086742
CAS No.: 116400-19-2
M. Wt: 200.18 g/mol
InChI Key: UKXHDKRBTQPYQX-UHFFFAOYSA-N
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Description

1-(4-(Difluoromethoxy)-3-methylphenyl)ethanone is an organic compound characterized by the presence of a difluoromethoxy group attached to a methylphenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method includes the reaction of 4-hydroxy-3-methylacetophenone with difluoromethylating agents under specific conditions

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: 1-(4-(Difluoromethoxy)-3-methylphenyl)ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

1-(4-(Difluoromethoxy)-3-methylphenyl)ethanone has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 1-(4-(difluoromethoxy)-3-methylphenyl)ethanone exerts its effects involves interactions with specific molecular targets. The difluoromethoxy group can influence the compound’s reactivity and binding affinity to various enzymes and receptors. This can lead to alterations in metabolic pathways and biological activities .

Comparison with Similar Compounds

  • 1-(4-Difluoromethoxy-3-methoxyphenyl)ethanone
  • 1-(4-Difluoromethoxy-2-methylphenyl)ethanone
  • 1-(4-Difluoromethoxy-3-hydroxyphenyl)ethanone

Comparison: 1-(4-(Difluoromethoxy)-3-methylphenyl)ethanone is unique due to the specific positioning of the difluoromethoxy and methyl groups on the aromatic ring. This positioning can significantly influence the compound’s chemical reactivity and biological activity compared to its analogs .

Properties

IUPAC Name

1-[4-(difluoromethoxy)-3-methylphenyl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F2O2/c1-6-5-8(7(2)13)3-4-9(6)14-10(11)12/h3-5,10H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKXHDKRBTQPYQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)C)OC(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10F2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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